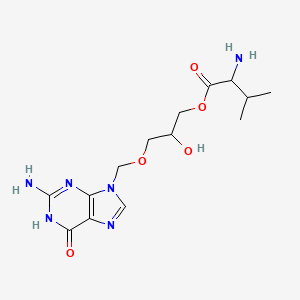
S, R-Isovalganciclovir Impurity
Vue d'ensemble
Description
S, R-Isovalganciclovir Impurity is an impurity of Valganciclovir . It has a molecular formula of C14H22N6O5 and a molecular weight of 354.36 .
Molecular Structure Analysis
The InChI key for this compound is RNBGQKJHNTUYCU-UHFFFAOYSA-N . The canonical SMILES structure is CC ©C (C (=O)OCC (COCN1C=NC2=C1N=C (NC2=O)N)O)N .Applications De Recherche Scientifique
Impurity Profiling in Pharmaceutical Research :
- An RP-HPLC method was developed to detect and separate valacyclovir-related impurities (Imp-E and Imp-G) using the Box-Behnken design approach. This method is sensitive, specific, and precise, allowing for the detection of impurities at the 0.1% level. It employed a gradient mobile phase and showed linearity in the concentration range of 50–150 μg/mL. The method's specificity was confirmed by the absence of blank interferences at the retention times of the impurities (Katakam et al., 2014).
Synthesis and Characterization of Impurities :
- Research on valganciclovir hydrochloride, a treatment for cytomegalovirus (CMV) retinitis, identified six related substances (impurities) during the process development. These included isovalganciclovir hydrochloride among others. The study detailed the synthesis and characterization of these four impurities, highlighting the importance of understanding impurities in pharmaceutical development (Babu et al., 2013).
Analytical Methods for Separation and Determination of Impurities :
- Research focused on developing and validating an analytical method for separation and determination of R-isomer impurities in bulk drug materials. This study used normal-phase high-performance liquid chromatography (HPLC) following International Conference on Harmonization (ICH) guidelines. The method demonstrated linearity, reproducibility, and specificity, essential for accurate impurity profiling in pharmaceuticals (Lawande et al., 2016).
Stability-Indicating Analytical Methods :
- A study on the development of a reverse-phase liquid chromatography (RP-LC) method for a diastereomeric drug valganciclovir hydrochloride employed a central composite design to optimize critical chromatographic parameters. The method was able to separate all known impurities and was linear, precise, and accurate, demonstrating the significance of stability-indicating methods in impurity analysis (Kumar et al., 2012).
Impurity Characterization Techniques :
- Nuclear magnetic resonance (NMR) spectroscopy has been identified as an irreplaceable approach for pharmaceutical quality assessment, playing a critical role in the unequivocal structure identification and structural confirmation of pharmaceutical impurities. NMR provides qualitative information without the need for standards and enables the quantification of multiple components in a complex sample without prior separation (Maggio et al., 2014).
Propriétés
IUPAC Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGQKJHNTUYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


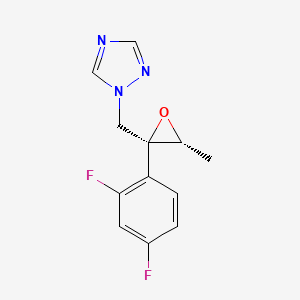
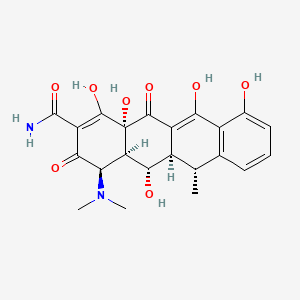

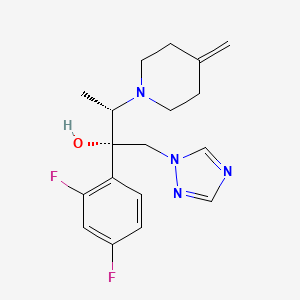
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)

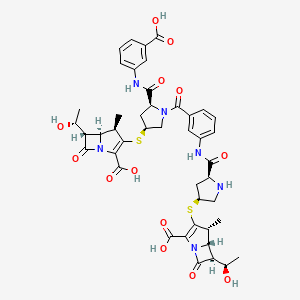
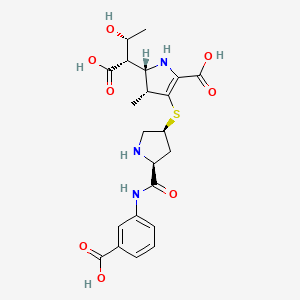
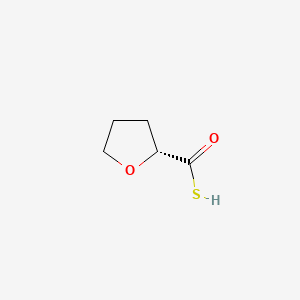

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
